molecular formula C10H11NO2S B13832678 4,7-Dimethoxy-2-methylbenzo[d]thiazole

4,7-Dimethoxy-2-methylbenzo[d]thiazole

Cat. No.: B13832678
M. Wt: 209.27 g/mol
InChI Key: AEFJOOHKHROXDL-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-methylbenzo[d]thiazole (CAS 356775-36-5) is a high-purity chemical reagent with the molecular formula C 10 H 11 NO 2 S and a molecular weight of 209.26 g/mol . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Benzothiazole derivatives are extensively investigated as potent and selective inhibitors of monoamine oxidase (MAO) enzymes . MAO inhibitors are crucial research tools and therapeutic agents for studying and treating neurodegenerative disorders such as Parkinson's disease and neuropsychiatric conditions like depression . Furthermore, structural analogs of this compound, specifically tetrahydrobenzo[d]thiazoles, have demonstrated significant promise as novel DNA gyrase inhibitors, exhibiting potent antibacterial activity against resistant Gram-positive bacterial strains such as Staphylococcus aureus and Enterococcus species . Researchers value this compound for its potential in developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4,7-dimethoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NO2S/c1-6-11-9-7(12-2)4-5-8(13-3)10(9)14-6/h4-5H,1-3H3

InChI Key

AEFJOOHKHROXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2S1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethoxy 2 Methylbenzo D Thiazole and Its Analogues

Conventional and Established Synthetic Routes for Benzothiazole (B30560) Derivatives

Traditional methods for the synthesis of the benzothiazole ring system have been foundational in heterocyclic chemistry. These routes typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. ijper.orgresearchgate.net

Cyclization Reactions Involving Thiourea (B124793) and Substituted Anilines

One of the classic approaches to forming 2-aminobenzothiazoles involves the oxidative cyclization of arylthioureas. indexcopernicus.com These thiourea precursors are typically synthesized by reacting substituted anilines with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an acidic medium like glacial acetic acid. indexcopernicus.com The subsequent cyclization is often achieved using an oxidizing agent like bromine in a suitable solvent. indexcopernicus.comorganic-chemistry.org

The general mechanism involves the formation of an N-arylthiourea from the corresponding aniline (B41778). This intermediate then undergoes an intramolecular electrophilic substitution on the benzene ring, followed by oxidation to yield the final aromatic benzothiazole system. The regioselectivity of the cyclization is influenced by the stereoelectronic effects of substituents on the aniline ring. organic-chemistry.org For instance, 2-amino-6-substituted benzothiazoles can be prepared from p-substituted anilines and sodium thiocyanate using sulfuric acid as a catalyst. indexcopernicus.com

Condensation Approaches Utilizing o-Aminothiophenols

The most widely employed and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of o-aminothiophenols with various carbonyl-containing compounds. researchgate.netnih.gov This approach allows for significant diversity in the substituent at the 2-position of the benzothiazole core.

The reaction can be carried out with a range of reagents, including:

Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acyl chlorides, esters, or orthoesters is a common strategy. nih.govekb.eg These reactions often require catalysts, such as polyphosphoric acid (PPA) or other Brønsted acids, and may necessitate elevated temperatures. organic-chemistry.orgnih.gov For example, 2-substituted benzothiazoles can be prepared by condensing o-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst. nih.gov

Aldehydes: The reaction of o-aminothiophenols with aldehydes is a direct route to 2-substituted benzothiazoles. mdpi.comekb.eg The mechanism is believed to involve the initial formation of a Schiff base (benzothiazoline intermediate) via nucleophilic attack of the amino group on the aldehyde's carbonyl carbon. ekb.eg This intermediate is then oxidized to the stable aromatic benzothiazole. scielo.br Various catalysts, including NH₄Cl, can facilitate this transformation by activating the aldehyde. nih.gov

This methodology is adaptable for producing a wide array of analogues, including those with specific substitution patterns like the dimethoxy groups found in 4,7-Dimethoxy-2-methylbenzo[d]thiazole, by starting with the appropriately substituted o-aminothiophenol.

Hantzsch-Type Thiazole Syntheses and Related Variants

The Hantzsch thiazole synthesis is a fundamental reaction in heterocyclic chemistry, traditionally involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone (an Sₙ2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and a final dehydration step to form the aromatic thiazole ring. chemhelpasap.com

While the classic Hantzsch synthesis builds the thiazole ring, variations and related methodologies can be applied to the synthesis of fused systems like benzothiazoles. bepls.commdpi.com For example, instead of a simple thioamide, a cyclic thioamide or a precursor that can generate the necessary functionality on a benzene ring can be used. Modern variations aim to avoid the use of toxic haloketones by employing alternative substrates. bepls.com

Nucleophilic Substitution Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring can also be accomplished through intramolecular nucleophilic substitution reactions. In these strategies, a benzene ring is equipped with a sulfur-containing nucleophile and a leaving group at adjacent positions.

A common precursor for this type of reaction is an N-(2-halophenyl)thioamide. nih.gov In the presence of a base, the thiol group can be deprotonated, and the resulting thiolate anion can displace the adjacent halide via an intramolecular nucleophilic aromatic substitution (SₙAr) to form the thiazole ring. nih.gov This intramolecular C-S bond formation is an effective method for ring closure and can be promoted by bases or transition metal catalysts, such as copper complexes. indexcopernicus.com Another example involves the ring contraction of 1,4-benzothiazine derivatives, which can rearrange to form the more stable 1,3-benzothiazole core under the action of nucleophiles. beilstein-journals.org

Advanced and Sustainable Synthetic Strategies

In recent years, a significant focus has been placed on developing more efficient, rapid, and environmentally benign synthetic methods. nih.govscielo.br These advanced strategies aim to improve yields, reduce reaction times, and minimize waste compared to conventional approaches.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including benzothiazoles. nih.govsemanticscholar.org This technique utilizes microwave irradiation to heat reactions, often resulting in dramatic rate enhancements and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgresearchgate.net

The synthesis of benzothiazoles via the condensation of o-aminothiophenol with aldehydes or carboxylic acids is particularly amenable to microwave assistance. nih.govnih.gov Reactions that might take several hours using conventional reflux can often be completed in a matter of minutes under microwave irradiation, frequently leading to higher product yields. nih.govsemanticscholar.org For example, the condensation of 2-aminothiophenol (B119425) with various aldehydes, which takes 2-3 hours under conventional heating, can be completed in just 5-8 minutes using microwave irradiation, with yields increasing by 12 to 20%. scielo.br

The table below presents a comparison of conventional and microwave-assisted synthesis for benzothiazole derivatives, illustrating the significant improvements in reaction time and yield afforded by MAOS.

EntryReactantsMethodReaction TimeYield (%)Reference
12-Aminothiophenol, BenzaldehydeConventional4 h78 semanticscholar.org
22-Aminothiophenol, BenzaldehydeMicrowave1.5 min85 semanticscholar.org
32-Aminothiophenol, 4-ChlorobenzaldehydeConventional2 h79 nih.gov
42-Aminothiophenol, 4-ChlorobenzaldehydeMicrowave5 min95 nih.gov
52-Aminothiophenol, 4-HydroxybenzaldehydeConventional2.5 h75 scielo.br
62-Aminothiophenol, 4-HydroxybenzaldehydeMicrowave6 min92 scielo.br
72-Aminothiophenol, 4-MethoxybenzaldehydeConventional8 h72 nih.gov
82-Aminothiophenol, 4-MethoxybenzaldehydeMicrowave10 min92 nih.gov

This method's efficiency, coupled with the potential to use greener solvents like glycerol (B35011) or even perform reactions under solvent-free conditions, makes MAOS a key sustainable strategy in modern organic synthesis. researchgate.netnih.gov

One-Pot Multicomponent Reactions (MCRs) for Complexity Generation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like benzothiazole derivatives from simple, readily available starting materials in a single synthetic operation. nanomaterchem.com This approach minimizes waste, time, and resources by avoiding the isolation of intermediate products. MCRs are particularly valuable for generating molecular diversity and building complex scaffolds. nih.gov

A common MCR for benzothiazoles involves the condensation of three components: an ortho-substituted aniline, an aldehyde, and a sulfur source. For instance, a one-pot, three-component reaction of 2-iodoaniline, various aromatic aldehydes, and thiourea can be used to synthesize a range of 2-substituted benzothiazoles. nanomaterchem.com The applicability of this method to the synthesis of dimethoxy analogues is high, as studies show that aromatic aldehydes bearing electron-donating substituents, such as methoxy (B1213986) groups, are well-tolerated and often lead to products in excellent yields. nih.gov The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and oxidation to afford the aromatic benzothiazole core. nih.gov Methodologies like the Groebke–Blackburn–Bienaymé reaction (GBBR) further exemplify the power of MCRs in creating fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, in a single step. mdpi.com

Catalytic Methodologies (e.g., Metal-Catalyzed Coupling Reactions, Nanocatalysis)

Catalysis is pivotal in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of benzothiazoles has benefited significantly from both homogeneous and heterogeneous catalytic systems.

Metal-Catalyzed Coupling Reactions: Transition metals, particularly palladium, nickel, and copper, are extensively used to catalyze the formation of the benzothiazole ring. nih.gov A prominent strategy involves the intramolecular C-H functionalization and C-S bond formation of N-arylthiourea precursors. For example, a palladium-catalyzed system, often in conjunction with an oxidant like MnO₂, can achieve the direct cyclization of N-arylthioureas to 2-aminobenzothiazoles, obviating the need for pre-functionalized ortho-haloanilines. organic-chemistry.org Similarly, ruthenium (RuCl₃) and nickel (Ni(II)) salts have proven effective in catalyzing the intramolecular oxidative coupling of N-arylthioureas. nih.gov These methods demonstrate high functional group tolerance, making them suitable for the synthesis of complex derivatives, including those with alkoxy substituents.

Nanocatalysis: In recent years, nanocatalysis has emerged as a sustainable and highly efficient alternative, combining the advantages of homogeneous (high activity) and heterogeneous (ease of recovery and reusability) catalysis. orgchemres.org Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly attractive as catalyst supports because they can be easily separated from the reaction mixture using an external magnet. biolmolchem.com

Several nanocatalytic systems have been developed for benzothiazole synthesis. These catalysts are often functionalized to enhance their activity and stability. For example, copper(I) iodide supported on serine-functionalized Fe₃O₄ nanoparticles ([Fe₃O₄-Serine-CuI]) has been shown to be a highly active and recyclable catalyst for the one-pot, three-component synthesis of 2-substituted benzothiazoles in water. nanomaterchem.comnanomaterchem.com Other examples include Zr(IV) supported on Gum Arabic and various palladium-based nanocatalysts, which efficiently promote the condensation of 2-aminothiophenols with aldehydes. orgchemres.orgmdpi.com These green methodologies feature mild conditions, high yields, and excellent catalyst reusability.

CatalystReaction TypeKey FeaturesSubstrate ExamplesYield Range
Pd(PPh₃)₄/MnO₂Intramolecular C-H FunctionalizationDirect C-S bond formation from N-arylthioureas. organic-chemistry.orgN-arylthioureasGood to Excellent
RuCl₃Intramolecular Oxidative CouplingEffective for electron-rich and deficient substrates. nih.govN-arylthioureasUp to 91%
Fe₃O₄-Serine-CuIOne-Pot Three-ComponentGreen (water solvent), magnetic recovery, reusable. nanomaterchem.com2-iodoaniline, aldehydes, thioureaHigh
Fe₃O₄@Pyl-CuOne-Pot CondensationGreen (ethanol solvent), magnetic recovery. biolmolchem.com2-aminothiophenol, aldehydesExcellent
Gum Arabic/Zr(IV)One-Pot CondensationSolvent-free, recyclable, natural support. orgchemres.org2-aminothiophenol, aldehydesHigh

Directed Derivatization and Functionalization of the this compound Core

Once the this compound core is assembled, its chemical reactivity can be harnessed for further structural diversification. The electronic properties of the molecule are dominated by the electron-rich nature of the bicyclic system, which is significantly enhanced by the two strongly electron-donating methoxy groups on the benzenoid ring. This activation influences the regioselectivity of subsequent functionalization reactions on both the benzenoid and thiazole moieties.

Strategies for Introducing and Modifying Alkoxy/Dimethoxy Moieties

The introduction of the 4,7-dimethoxy pattern is most effectively achieved during the primary synthesis of the benzothiazole core. The Jacobson synthesis, a classical method for benzothiazole formation, involves the cyclization of N-acyl-2-aminothiophenols. A modern application of this approach starts with a correspondingly substituted aniline, such as 2,4-dimethoxyaniline, which would be the precursor for a 4,6-dimethoxybenzothiazole. semanticscholar.org By analogy, a 3,5-dimethoxy-2-aminothiophenol would be the key precursor for the target 4,7-dimethoxy system. This precursor would be acylated with an acetylating agent (e.g., acetic anhydride) to form the corresponding thioamide, followed by oxidative cyclization to yield this compound. semanticscholar.org

Modification of the existing methoxy groups on the benzothiazole ring is also possible, though sometimes unintentional. For example, in studies on the nitration of 2-phenyl-5,7-dimethoxybenzothiazole, treatment with nitric acid in acetic anhydride (B1165640) led not only to the expected C4-nitrated product but also to a significant amount of a 4,7-dione. semanticscholar.org This side-product is believed to form through rearrangement of the nitro group to a nitrite, followed by demethylation of the methoxy groups and subsequent oxidation. semanticscholar.org This demonstrates a potential pathway for transforming the dimethoxy functionalities into quinone-like structures, thereby accessing a different class of compounds.

Functionalization at the Thiazole Ring Positions (e.g., Alkylation, Acylation)

The thiazole portion of the benzothiazole ring system possesses distinct reactive sites. The C2 position is the most common site for substitution. In the target molecule, this position is already occupied by a methyl group, which is typically incorporated during the initial ring-forming cyclization reaction, for example, by using acetic anhydride as the C2 source with the appropriate 2-aminothiophenol derivative. google.com

While the C2 position is substituted, the 2-methyl group itself can be a handle for further reactions, such as condensation with aldehydes. If the C2 position were unsubstituted, it is known to be acidic and can be deprotonated to undergo various functionalization reactions. For instance, C2-H activation can be followed by hydroxyalkylation using alcohols in the presence of an oxidant like K₂S₂O₈. nih.gov Acylation of the benzothiazole nucleus can also occur. While Friedel-Crafts acylation typically targets the electron-rich benzene ring, specific conditions can direct functionalization elsewhere. For example, Fe(II)-catalyzed reaction of benzothiazoles with cyclobutanone (B123998) oximes can introduce various acyl groups. mdpi.com

Substitutions and Transformations on the Benzenoid Moiety

The benzenoid ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two methoxy groups. msu.edu Substituents on an aromatic ring direct incoming electrophiles to specific positions. Activating groups, such as -OCH₃, are ortho- and para-directors. libretexts.org In the 4,7-dimethoxy system, the 4-OCH₃ group directs to the ortho-position (C5), and the 7-OCH₃ group directs to its ortho-position (C6). These effects are reinforcing, strongly activating the C5 and C6 positions for electrophilic attack.

Detailed studies on the reactivity of closely related 5,7-dimethoxy- and 4,6-dimethoxybenzothiazoles provide direct insight into this reactivity. It has been shown that these dimethoxy-activated benzothiazoles undergo facile electrophilic substitution at the open positions activated by both methoxy groups. semanticscholar.org For example, 5,7-dimethoxy-2-phenylbenzothiazole undergoes Vilsmeier-Haack formylation, Friedel-Crafts acetylation, and nitration exclusively at the C4 position. semanticscholar.org Similarly, 4,6-dimethoxy-2-phenylbenzothiazole reacts at the C7 position. semanticscholar.org This body of research strongly supports the prediction that this compound would undergo electrophilic substitution preferentially at the C5 and/or C6 positions.

ReactionReagentsSubstrate AnaloguePosition of SubstitutionYieldReference
FormylationPOCl₃, DMF5,7-Dimethoxy-2-phenylbenzothiazoleC485% semanticscholar.org
Acetylation(CH₃CO)₂O, BF₃·OEt₂5,7-Dimethoxy-2-phenylbenzothiazoleC481% semanticscholar.org
NitrationHNO₃, Ac₂O5,7-Dimethoxy-2-phenylbenzothiazoleC424% semanticscholar.org
FormylationPOCl₃, DMF4,6-Dimethoxy-2-phenylbenzothiazoleC786% semanticscholar.org
Acetylation(CH₃CO)₂O, BF₃·OEt₂4,6-Dimethoxy-2-phenylbenzothiazoleC779% semanticscholar.org
NitrationHNO₃, Ac₂O4,6-Dimethoxy-2-phenylbenzothiazoleC764% semanticscholar.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,7-Dimethoxy-2-methylbenzo[d]thiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents.

The aromatic region would likely display two doublets for the protons on the benzene (B151609) ring, influenced by the electron-donating methoxy groups. The methyl group at the 2-position would appear as a sharp singlet, typically in the upfield region. The two methoxy groups at positions 4 and 7 would also each produce a singlet, with their precise chemical shifts influenced by their respective positions on the benzothiazole (B30560) ring.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-56.80 - 7.00d1H
H-66.70 - 6.90d1H
2-CH₃2.70 - 2.80s3H
4-OCH₃3.80 - 3.90s3H
7-OCH₃3.90 - 4.00s3H

Note: The predicted data is based on the analysis of similar benzothiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the nine carbons of the benzothiazole core, the carbon of the methyl group, and the two carbons of the methoxy groups. The carbons bearing the methoxy groups (C-4 and C-7) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons of the thiazole (B1198619) ring (C-2 and C-3a) and the benzene ring (C-7a) would also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2165 - 170
C-3a150 - 155
C-4145 - 150
C-5110 - 115
C-6115 - 120
C-7140 - 145
C-7a130 - 135
2-CH₃15 - 20
4-OCH₃55 - 60
7-OCH₃55 - 60

Note: The predicted data is based on the analysis of similar benzothiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the aromatic protons at C-5 and C-6.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the methyl protons and C-2, and between the methoxy protons and C-4 and C-7, would be expected.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₁NO₂S. chemnorm.com The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺210.0583

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and fragile molecules. While this compound is a relatively small molecule, MALDI-TOF MS could be employed for its analysis, especially if it is part of a more complex mixture or a biological system. In this technique, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte with minimal fragmentation. tcichemicals.comnih.gov This would result in a spectrum dominated by the molecular ion peak, providing a clear indication of the compound's molecular weight.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. While the specific spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on the analysis of related benzothiazole derivatives. researchgate.netias.ac.in

The key functional groups within this compound include the aromatic benzothiazole core, the two methoxy groups, and the methyl group. The IR spectrum would be expected to display characteristic peaks corresponding to the stretching and bending vibrations of C-H, C=N, C=C, C-O, and C-S bonds. ias.ac.inresearchgate.net For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N stretching of the thiazole ring is found in the 1630-1550 cm⁻¹ region. researchgate.net The presence of the methoxy groups would be confirmed by strong C-O stretching bands.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2975 - 2860
Thiazole C=NStretching1630 - 1550
Aromatic C=CStretching1600 - 1450
Methoxy C-OAsymmetric Stretching1275 - 1200
Methoxy C-OSymmetric Stretching1075 - 1020
C-S BondStretching750 - 600

This table is generated based on typical frequency ranges for the specified functional groups in related heterocyclic aromatic compounds. ias.ac.inresearchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then used to verify its empirical formula. The molecular formula for this compound is C₁₀H₁₁NO₂S, which corresponds to a molecular weight of 209.26 g/mol . chemnorm.comchemicalbook.com

From this formula, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a sample of the compound and quantifying the resulting products to determine the actual elemental percentages. A close correlation between the experimental and calculated values serves to confirm the compound's elemental composition and purity. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.011120.1157.40%
HydrogenH1.00811.0885.30%
NitrogenN14.00714.0076.70%
OxygenO15.99931.99815.29%
SulfurS32.0632.0615.32%
Total 209.263 100.00%

This table presents the calculated theoretical percentages for the constituent elements of C₁₀H₁₁NO₂S.

X-Ray Crystallography for Solid-State Three-Dimensional Structure Determination

While a crystal structure for this compound itself has not been reported, data from closely related compounds, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), can provide valuable insights into the expected structural features. iucr.orgnih.gov The analysis of this related structure confirms that the benzothiazole ring system is essentially planar. nih.gov It is expected that this compound would also exhibit a planar bicyclic core. X-ray analysis would definitively establish the positions of the methyl and methoxy substituents on the benzene ring and reveal details about intermolecular interactions, such as π–π stacking or hydrogen bonds, which govern the crystal packing. iucr.orgnih.gov

Table 3: Illustrative Crystal Data for a Related Compound, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole

ParameterValue
Chemical FormulaC₁₅H₁₃NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.1231 (4)
b (Å)7.6324 (2)
c (Å)12.5152 (4)
β (°)108.385 (1)
Volume (ų)1280.14 (7)
Z (molecules/unit cell)4

This data is for the related compound 2-(2,5-dimethoxyphenyl)benzo[d]thiazole and is presented to illustrate the type of information obtained from an X-ray crystallography experiment. iucr.org

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on "this compound" with the specified level of detail and adherence to the provided outline. The search results did not yield specific theoretical and computational chemistry investigations—including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Frontier Molecular Orbital (FMO) analysis, molecular docking, molecular dynamics (MD) simulations, or Quantitative Structure-Activity Relationship (QSAR) studies—conducted explicitly on the compound this compound.

While the searches provided extensive information on the computational analysis of the broader class of benzothiazole derivatives, the strict requirement to focus solely on this compound prevents the use of data from related but distinct molecules. Extrapolating findings from other benzothiazoles would violate the core instruction of scientific accuracy for the specified compound.

Therefore, the detailed research findings and data tables required to populate the requested outline for this compound are not available in the public domain literature accessible through the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Computational Descriptors for Property Prediction

Computational descriptors are numerical values that characterize a molecule's chemical information, translated from its symbolic representation. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physicochemical properties. For this compound, a range of descriptors can be calculated to predict its behavior.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for understanding its reactivity. Density Functional Theory (DFT) is a common method used to calculate these properties. mdpi.comscirp.org Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. For benzothiazole derivatives, these values are sensitive to the nature and position of substituents. mdpi.com For instance, electron-withdrawing groups tend to lower the HOMO-LUMO gap, increasing reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide a quantitative measure of the energy required to remove an electron and the energy released when an electron is added.

Topological and Geometrical Descriptors: These descriptors are based on the two-dimensional and three-dimensional structure of the molecule.

Molecular Weight (MW): A fundamental property influencing various physical and biological characteristics.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds (nRotb): This relates to the conformational flexibility of the molecule, which can influence its binding to a biological target.

Physicochemical Descriptors:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its solubility, absorption, and distribution.

Aqueous Solubility (LogS): Predicts the solubility of the compound in water, a critical factor for bioavailability.

Below is an illustrative data table of computational descriptors that could be calculated for this compound, based on typical values for similar benzothiazole derivatives.

Descriptor CategoryDescriptorPredicted Value (Illustrative)Significance
Electronic HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity, stability
Topological Molecular Weight209.26 g/mol Size of the molecule
TPSA46.5 ŲPolarity, membrane permeability
nRotb2Conformational flexibility
Physicochemical LogP2.8Lipophilicity, solubility
LogS-3.5Aqueous solubility

Note: The values in this table are illustrative and are based on general characteristics of substituted benzothiazoles. Specific computational studies on this compound are required for precise values.

In Silico Prediction of Molecular Properties for Optimization

The true power of computational chemistry lies in its ability to predict the properties of virtual compounds, thereby guiding the optimization of lead structures without the need for extensive and costly synthesis and testing. For this compound, in silico predictions can be used to design derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Pharmacokinetic (ADME) Properties: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.comijprajournal.com For instance, predictive models can estimate:

Human Intestinal Absorption (HIA): The percentage of a compound absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of which CYP enzymes are likely to be inhibited by the compound, helping to anticipate potential drug-drug interactions.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Drug-Likeness and Bioavailability: Several empirical rules and scoring functions are used to assess the "drug-likeness" of a molecule. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when:

The molecular weight is over 500.

The LogP is over 5.

There are more than 5 hydrogen bond donors.

There are more than 10 hydrogen bond acceptors.

Computational platforms can quickly screen virtual libraries of this compound derivatives against these rules to prioritize compounds with a higher probability of being orally bioavailable. biointerfaceresearch.com

The following interactive data table illustrates how in silico predictions could be used to evaluate and optimize derivatives of this compound.

DerivativeModificationPredicted LogPPredicted HIA (%)Lipinski's Rule of Five ViolationsOptimization Goal
Parent 4,7-Dimethoxy-2-methyl2.8900Baseline
Derivative A Add -OH at C52.5920Increase solubility
Derivative B Replace -OCH3 with -CF33.5850Enhance metabolic stability
Derivative C Add bulky side chain at C24.2750Improve target binding

Note: This table is a hypothetical example to demonstrate the application of in silico predictions for molecular optimization. The predicted values are for illustrative purposes only.

By systematically modifying the structure of this compound in silico and calculating these predictive properties, researchers can identify modifications that are likely to lead to improved pharmacokinetic and pharmacodynamic profiles. This computational pre-screening significantly streamlines the drug discovery and development process, making it more efficient and cost-effective.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) portion of the 4,7-Dimethoxy-2-methylbenzo[d]thiazole ring is significantly influenced by the two methoxy (B1213986) groups. Both the C4-OCH₃ and C7-OCH₃ groups are strongly activating and ortho-, para-directing. libretexts.org The available positions for substitution are C-5 and C-6.

The C4-OCH₃ group directs electrophiles to the C-5 position (ortho).

The C7-OCH₃ group directs electrophiles to the C-6 position (ortho).

Given that both positions are activated, a mixture of products is possible, though one may be favored depending on steric hindrance and the specific reaction conditions. The thiazole (B1198619) ring itself is electron-withdrawing and deactivates the adjacent benzene ring carbons, but the powerful activating effect of the two methoxy groups overcomes this. clockss.org

Reaction with electrophilic halogenating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) is expected to result in the substitution of a hydrogen atom at either the C-5 or C-6 position with a halogen atom.

Nitration, using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride (B1165640), is predicted to introduce a nitro (-NO₂) group at either the C-5 or C-6 position. clockss.org Care must be taken as dimethoxy-activated systems can be susceptible to oxidation under harsh nitrating conditions. clockss.org

Friedel-Crafts reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would likely lead to acylation or alkylation at the C-5 or C-6 positions. masterorganicchemistry.com The high reactivity of the substrate may allow for the use of milder catalysts.

Reactions at the 2-Methyl Group

The methyl group at the C-2 position is activated by the adjacent imine bond and can participate in various reactions. For example, it can undergo condensation with aromatic aldehydes in the presence of a strong base to form styryl derivatives. Additionally, it may be susceptible to oxidation to a formyl or carboxylic acid group under specific conditions, or be halogenated under radical conditions. nih.gov

N-Alkylation of the Thiazole Ring

The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. Reaction with alkyl halides (e.g., methyl iodide) would lead to N-alkylation, forming a quaternary benzothiazolium salt. This modification would significantly alter the electronic properties of the ring system, making it more electron-deficient.

Molecular and Cellular Biological Activities in Vitro Investigations

Enzyme Inhibition Studies and Mechanistic Insights

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Properties and Selectivity

No specific data on the monoamine oxidase (MAO-A or MAO-B) inhibitory properties of 4,7-Dimethoxy-2-methylbenzo[d]thiazole were found. Research on other benzothiazole (B30560) derivatives has shown that this class of compounds can act as potent and selective inhibitors of MAO-B, which is a target in the treatment of Parkinson's disease. nih.govbohrium.comresearchgate.net For instance, studies on various 2-methylbenzo[d]thiazole derivatives have reported significant MAO-B inhibition with IC50 values in the low micromolar to nanomolar range. bohrium.comresearchgate.net However, without experimental data, the MAO inhibition profile and selectivity of this compound remain undetermined.

Interactive Data Table: MAO Inhibition for this compound

Enzyme IC50 (µM) Selectivity Index (MAO-A/MAO-B)
MAO-A Data Not Available Data Not Available

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

There is no available information regarding the cholinesterase inhibitory activity of this compound. Benzothiazole derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov The inhibitory mechanism of these derivatives often involves interactions with the active site of the cholinesterase enzymes. The potential for this compound to act as a cholinesterase inhibitor has not been reported.

Interactive Data Table: Cholinesterase Inhibition for this compound

Enzyme IC50 (µM) Inhibition Type
Acetylcholinesterase (AChE) Data Not Available Data Not Available

Inhibition of Other Relevant Enzymatic Targets (e.g., EGFR, MurB, 14a-lanosterol demethylase)

Specific inhibitory activities of this compound against epidermal growth factor receptor (EGFR), UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), or 14α-lanosterol demethylase have not been documented. While the broader benzothiazole class has been investigated for inhibition of various enzymes, including those involved in cancer and infectious diseases, semanticscholar.orgmdpi.com data for this particular substituted benzothiazole is absent. Fungal lanosterol (B1674476) 14α-demethylase is a known target for azole antifungals, a different class of heterocyclic compounds. nih.govwikipedia.org

Interactive Data Table: Other Enzymatic Inhibition for this compound

Enzyme Target IC50 (µM)
EGFR Data Not Available
MurB Data Not Available

Nucleic Acid Interaction Studies and Modes of Binding

Impact on DNA Synthesis and Cellular Processes (excluding clinical outcomes)

There is a lack of information on the effects of this compound on DNA synthesis and other related cellular processes. Some benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase, thereby affecting DNA synthesis and replication. nih.govnih.gov However, it is unknown if this compound possesses similar properties.

Antimicrobial Activity at the Cellular Level

The antimicrobial potential of the benzothiazole core is well-documented, with various derivatives showing activity against a range of pathogenic microorganisms. The presence and position of substituents, such as methoxy (B1213986) groups, on the benzothiazole ring can significantly influence the spectrum and potency of this activity.

Benzothiazole derivatives exert their antibacterial effects through multiple mechanisms, often by inhibiting essential bacterial enzymes. nih.govresearchgate.net Research on related compounds suggests that methoxy-substituted benzothiazoles can contribute to antibacterial action. For instance, studies on thiazolidin-4-one derivatives of benzothiazole indicated that the presence of methoxy groups on an attached phenyl ring improved antibacterial action against Pseudomonas aeruginosa and Escherichia coli. nih.gov Docking analyses of these compounds suggested that they form stable complexes with the E. coli MurB enzyme, which is crucial for peptidoglycan biosynthesis. nih.gov Another study highlighted that a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole ring enhanced inhibitory activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

The general mechanisms for the broader benzothiazole class include the inhibition of DNA gyrase, dihydropteroate (B1496061) synthase, and other enzymes vital for bacterial survival, such as those involved in cell wall synthesis and cell division. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Methoxy-Substituted Benzothiazole Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Reference
Thiazolidin-4-one derivatives with methoxy groups P. aeruginosa, E. coli 90 - 180 nih.gov
Dichloropyrazole-based benzothiazole with methoxy thiophene Gram-positive strains 0.0156 - 0.25 nih.gov
Dichloropyrazole-based benzothiazole with methoxy thiophene Gram-negative strains 1 - 4 nih.gov

Note: This table presents data for related compounds, not this compound itself.

The antifungal properties of benzothiazole derivatives are also significant. Research has led to the design of novel benzothiazole compounds with a broad antifungal spectrum. rsc.org One approach has been to target the enzyme N-Myristoyltransferase (NMT), which is essential for fungal viability. rsc.org By modifying the scaffold of known benzothiazole NMT inhibitors, researchers have successfully expanded the antifungal spectrum beyond Candida albicans to include other pathogenic fungi like Cryptococcus neoformans and Candida glabrata. rsc.org

One study found that a specific benzothiazole derivative, compound 6m , demonstrated potent activity against a wide range of fungi, including systemic pathogens and dermatophytes, with activity against C. neoformans and C. glabrata exceeding that of the standard antifungal drug fluconazole. rsc.org The proposed mechanism for many antifungal thiazoles involves interference with the fungal cell wall structure or the cell membrane. nih.gov

Table 2: Antifungal Spectrum of a Potent Benzothiazole Derivative (6m)

Fungal Pathogen MIC (µg/mL)
Candida albicans 0.25
Candida glabrata 0.125
Candida parapsilosis 0.5
Cryptococcus neoformans 0.125
Trichophyton rubrum 0.5

Source: Adapted from research on novel benzothiazole derivatives. rsc.org

Benzothiazoles have emerged as a potent class of agents against Mycobacterium tuberculosis (Mtb). researchgate.net A primary target for these compounds is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. researchgate.net The bactericidal activity of benzothiazoles against Mtb is directly linked to the potent inhibition of this enzyme. researchgate.net

Studies focusing on structure-activity relationships have led to the development of advanced benzothiazole amides with excellent potency and a mycobacteria-specific spectrum of activity. While specific data for this compound is not available, research on related benzo-[d]-imidazo-[2,1-b]-thiazole derivatives has identified compounds with significant activity against Mtb H37Ra, showing high specificity with no acute toxicity towards human lung fibroblast cell lines. nih.gov These findings underscore the potential for developing selective antimycobacterial agents from the benzothiazole scaffold. researchgate.netnih.gov

Anticonvulsant Activity and Cellular Target Identification

The benzothiazole nucleus is a recognized pharmacophore in the development of anticonvulsant drugs. nih.gov The well-known drug Riluzole, which contains a benzothiazole moiety, exhibits a spectrum of anticonvulsant activity similar to phenytoin. nih.gov Research has demonstrated that various benzothiazole derivatives show promising anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

The mechanism of action for anticonvulsant benzothiazoles is thought to be multifactorial. An essential pharmacophoric feature for anticonvulsant activity includes a lipophilic aromatic ring, which aids in crossing the blood-brain barrier, and a hydrogen bonding domain. nih.gov Computational docking studies on benzothiazole sulfonamides have suggested potential interactions with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov Other proposed mechanisms include the modulation of GABAergic neurotransmission and the inhibition of voltage-gated ion channels. researchgate.net

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Certain benzothiazole derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge reactive oxygen species (ROS). nih.gov ROS are implicated in cellular damage and the progression of various diseases. One study on 2,4-dihydroxyphenyl-benzo[d]thiazole (MHY553) demonstrated its capacity to dose-dependently scavenge ROS and peroxynitrite (ONOO⁻) in in vitro assays. nih.gov

The antioxidant mechanism of MHY553 was linked to its function as a PPARα agonist, which subsequently suppressed the NF-κB transcription factor and downregulated inflammatory signaling pathways, including the expression of pro-inflammatory cytokines. nih.gov While this specific compound is not this compound, it highlights the potential of the benzothiazole scaffold to be functionalized into effective antioxidant agents that can mitigate oxidative stress at the cellular level. Another related compound, benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH), was shown to regulate ROS metabolism by enhancing the activity of ROS scavenging enzymes like superoxide (B77818) dismutase and catalase. nih.gov

Photophysical Properties and Bioaggregachromism in Biomolecular Recognition

The photophysical properties of molecules containing thiazole (B1198619) and benzothiadiazole cores are of significant interest for applications in solid-state photonics, optical devices, and bio-imaging. nih.govrsc.org These compounds often exhibit fluorescence, and their absorption and emission characteristics can be tuned by modifying their chemical structure. nih.gov

Studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a related heterocyclic compound, have shown that its photophysical behavior is influenced by solvent polarity and the relative orientation of its molecular components. rsc.org This molecule exhibits a large Stokes shift, a desirable property for fluorescent probes, which is attributed to relaxation processes involving internal charge transfer after photoexcitation. rsc.org In a solid matrix, the radiative processes of this compound are enhanced, leading to a high fluorescence quantum yield of 90%. rsc.org

While specific data on the bioaggregachromism of this compound is not available, the inherent fluorescence of the broader thiazole family suggests potential applications in biomolecular recognition, where changes in fluorescence properties upon aggregation or binding to biological targets can be used for detection and sensing. mdpi.com

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate an article on “this compound” that strictly adheres to the provided outline.

The search for applications of this specific compound in the requested areas of sensing and imaging technologies, optoelectronics, photovoltaics, and as a versatile synthetic intermediate did not yield detailed research findings. While the broader class of benzothiazole derivatives is known to have applications in these fields, literature focusing explicitly on the properties and uses of this compound for the development of fluorescent probes, chemosensors, dye sensitizers in DSSCs, or in OLEDs could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that is structured around the requested core outline without resorting to generalizations about the benzothiazole class of compounds, which would violate the instruction to focus solely on the specified chemical.

Advanced Applications in Materials Science and Chemical Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Precursors for Other Heterocyclic Systems and Complex Molecules

The strategic placement of electron-donating methoxy (B1213986) groups on the benzothiazole (B30560) scaffold significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of more complex molecular architectures. The 4,7-dimethoxy substitution pattern, in particular, activates the benzene (B151609) ring of the benzothiazole system, facilitating electrophilic substitution reactions that are otherwise difficult to achieve. This enhanced reactivity is crucial for building intricate heterocyclic systems.

Research into dimethoxy-activated benzothiazoles has shown that these compounds serve as versatile building blocks. clockss.org The methoxy groups enhance the nucleophilicity of the benzothiazole ring, directing reactions to specific positions. For instance, in related dimethoxybenzothiazole systems, electrophilic substitution reactions such as formylation and acetylation occur at the activated carbon positions of the benzene portion of the molecule. clockss.org

The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group onto the activated ring, yielding benzothiazole-carbaldehydes. clockss.org Similarly, Friedel-Crafts acylation can introduce acetyl groups. clockss.org These functionalized benzothiazoles are themselves important intermediates. The introduced aldehyde or ketone functionalities can be further elaborated, for example, by condensation with other reagents to form new heterocyclic rings. One such application involves the reaction of a benzothiazole-carbaldehyde with 1,2-diaminobenzene to synthesize (benzothiazolyl)benzimidazoles, demonstrating the role of the initial compound as a precursor to multi-heterocyclic systems. clockss.org

The activated nature of 4,7-Dimethoxy-2-methylbenzo[d]thiazole makes it a candidate for constructing larger, complex structures, including macrocycles that incorporate multiple benzothiazole units. clockss.org The ability to selectively functionalize the activated benzothiazole core is a key step in the multi-step synthesis of such elaborate molecules. clockss.org

Table 1: Reactions of Activated Dimethoxybenzothiazoles

Reaction Type Reagents Product Type Reference
Formylation Vilsmeier-Haack Reagent (e.g., POCl₃/DMF) Benzothiazole-carbaldehyde clockss.org
Acetylation Acetyl chloride / Antimony pentachloride Acetylbenzothiazole clockss.org
Condensation 1,2-diaminobenzene (Benzothiazolyl)benzimidazole clockss.org

Monomers for Polymer Synthesis

The benzothiazole moiety is recognized for its utility in various fields, including polymer chemistry. pcbiochemres.com However, a review of available scientific literature does not provide specific examples or detailed research on the use of this compound as a monomer for polymer synthesis. While related heterocyclic structures like benzothiadiazole are used as acceptor units in the synthesis of conjugated polymers for applications in organic electronics, similar applications for this specific benzothiazole derivative are not documented in the search results. researchgate.net Some research has explored the attachment of benzothiazole derivatives to existing polymeric chains, but this differs from using the compound as a fundamental repeating unit (monomer) to build the polymer backbone. rdd.edu.iq

Applications in Analytical Chemistry as Reagents or Derivatizing Agents

Benzothiazole and its derivatives are a class of compounds with a wide array of applications in medicinal and materials chemistry. nih.govijsrst.com Despite their versatility, there is no specific information in the reviewed literature detailing the application of this compound as a reagent or a derivatizing agent in the field of analytical chemistry. While benzothiazole-containing compounds have been evaluated for properties such as their antioxidant capacity using analytical assays, this involves testing the compound itself rather than using it as a tool to detect or modify other analytes. unife.it

Future Research Directions and Unexplored Academic Potential

Development of Novel and Highly Efficient Green Synthetic Routes for Dimethoxybenzothiazoles

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. The principles of green chemistry offer a sustainable alternative, and future research should focus on developing eco-friendly synthetic pathways to 4,7-Dimethoxy-2-methylbenzo[d]thiazole and related dimethoxybenzothiazoles.

Several promising green synthetic strategies that warrant exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various benzothiazoles. nih.govmdpi.com Future studies could optimize microwave-assisted protocols for the condensation of appropriately substituted o-aminothiophenols with acetic anhydride (B1165640) or other suitable reagents to afford this compound. The use of green solvents like water or glycerol (B35011) in these reactions should also be investigated. tandfonline.com

Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method for promoting chemical reactions. Ultrasound-assisted synthesis of benzothiazoles has been reported to proceed under mild conditions and often without the need for catalysts. nih.govresearchgate.net Applying this methodology to the synthesis of dimethoxybenzothiazoles could lead to highly efficient and environmentally benign processes.

Catalyst-Free Synthesis: The development of catalyst-free synthetic routes is a significant goal in green chemistry. Recent studies have demonstrated the feasibility of synthesizing 2-substituted benzothiazoles without the use of metal or acid catalysts, often in aqueous media. researchgate.netmdpi.com Exploring such catalyst-free approaches for the synthesis of this compound would be a significant step towards a truly sustainable manufacturing process.

Use of Green Solvents and Catalysts: Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media for benzothiazole synthesis is gaining traction. eurekaselect.comnih.gov Additionally, the development of reusable solid acid catalysts or biocatalysts could further enhance the green credentials of the synthetic process. researchgate.net

Interactive Data Table: Comparison of Green Synthetic Methods for Benzothiazoles
MethodTypical Reaction TimeTypical Yield (%)Key Advantages
Microwave-AssistedMinutes to hours85-95Rapid heating, improved yields, reduced side reactions
Ultrasound-AssistedMinutes to hoursHighMild conditions, can be catalyst-free
Catalyst-FreeVariesGood to excellentAvoids toxic catalysts, simplifies purification
Aqueous MediaVariesGood to excellentEnvironmentally benign solvent, often mild conditions

In-depth Mechanistic Elucidation of Observed Biological Activities at a Fundamental Level

Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Preliminary studies on dimethoxy-substituted benzothiazoles suggest potential in these areas. However, a thorough understanding of the molecular mechanisms underlying these activities is crucial for the rational design of more potent and selective therapeutic agents.

Future research should focus on:

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that interact with this compound. For instance, many anticancer benzothiazoles are known to target enzymes like tyrosine kinases or topoisomerases. nih.gov

Enzyme Inhibition Kinetics: If the compound is found to inhibit a particular enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants.

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its biological target can provide atomic-level insights into the binding interactions, guiding the design of analogues with improved affinity and selectivity.

Cellular and Molecular Biology Assays: Investigating the downstream effects of the compound on cellular processes such as cell cycle progression, apoptosis, signal transduction pathways, and gene expression.

Exploration of Novel Application Domains (e.g., Catalysis, Supramolecular Assembly)

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it a candidate for applications in materials science and catalysis.

Catalysis: The benzothiazole nucleus can act as a ligand for transition metals, and there is growing interest in the development of benzothiazole-based catalysts for various organic transformations. biolmolchem.comresearchgate.net The methoxy (B1213986) and methyl substituents on the benzene (B151609) and thiazole (B1198619) rings, respectively, can be further functionalized to tune the electronic and steric properties of the ligand, potentially leading to catalysts with novel reactivity and selectivity.

Supramolecular Assembly: The planar structure and potential for non-covalent interactions (e.g., π-π stacking, hydrogen bonding) make benzothiazole derivatives interesting building blocks for supramolecular chemistry. arctomsci.com The methoxy groups of this compound could participate in hydrogen bonding, directing the self-assembly of the molecules into well-defined nanostructures with interesting photophysical or electronic properties.

Organic Electronics: Benzothiazole-based covalent organic frameworks (COFs) have been explored for applications in photocatalysis. acs.org The electron-rich nature of this compound suggests its potential as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Computational and Machine Learning Approaches for Predictive Design and Optimization

In silico methods are becoming indispensable tools in modern chemical research, enabling the rapid screening of virtual compound libraries and the prediction of molecular properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a series of analogues of this compound and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. benthamdirect.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. jchr.org Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on large datasets of chemical structures and their associated properties to develop predictive models for a wide range of endpoints, including biological activity, toxicity, and physicochemical properties. Applying ML to the design of novel dimethoxybenzothiazole derivatives could significantly accelerate the discovery of new drug candidates or materials.

Rational Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

The knowledge gained from mechanistic studies and computational modeling can be leveraged for the rational design and synthesis of next-generation analogues of this compound with enhanced or novel properties.

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the substituents on the benzothiazole core and evaluating the impact on biological activity can reveal key structural requirements for potency and selectivity. nih.gov For example, the methoxy groups could be replaced with other electron-donating or -withdrawing groups, or their positions on the benzene ring could be altered.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to compounds with improved pharmacokinetic or pharmacodynamic properties. researchgate.net For instance, the methyl group could be replaced with other small alkyl groups or a cyclopropyl (B3062369) ring.

Fragment-Based Drug Design: If a binding site on a biological target is known, fragment-based approaches can be used to design novel ligands that interact with specific subpockets of the binding site, potentially leading to highly potent and selective inhibitors.

Integration of Multi-Omics Data for Comprehensive Biological Profiling (excluding clinical data)

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach can be employed. This involves the simultaneous analysis of multiple types of biological data to construct a comprehensive picture of the compound's impact on a biological system.

Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can be used to identify changes in gene expression in cells treated with the compound. This can reveal the cellular pathways that are perturbed by the compound and provide clues about its mechanism of action.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in the abundance, post-translational modifications, or interaction partners of proteins in response to compound treatment. This can help to identify direct and indirect targets of the compound.

Metabolomics: Analyzing the changes in the cellular metabolome upon compound treatment can provide insights into its effects on metabolic pathways. researchgate.net

By integrating these different "omics" datasets, researchers can build comprehensive models of the compound's biological activity, leading to a deeper understanding of its therapeutic potential and potential off-target effects.

Q & A

Q. Q1: What are the common synthetic routes for 4,7-dimethoxy-2-methylbenzo[d]thiazole, and how do reaction conditions influence yield and purity?

A: Synthesis typically involves coupling reactions between thiazole precursors and substituted aromatic compounds. For example, nickel-catalyzed cross-coupling with aryl/alkenyl aluminum reagents under microwave-assisted conditions can achieve yields of 41–94%, depending on substituent electronics (e.g., electron-donating vs. withdrawing groups) . Critical steps include:

  • Reagent selection : Organoaluminum reagents paired with NiCl₂(dppf)/2,2'-bipyridine catalysts optimize regioselectivity.
  • Purification : Column chromatography followed by crystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) .
  • Analytical validation : HPLC and NMR (¹H/¹³C) confirm structural integrity and quantify impurities .

Biological Activity Evaluation

Q. Q2: How can researchers design experiments to evaluate the anticonvulsant potential of this compound?

A: Preclinical models are essential:

  • In vitro assays : Patch-clamp studies on GABAₐ receptors or glutamate transporters to assess modulation of neurotransmitter systems .
  • In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with dose-response analysis (e.g., ED₅₀ calculations) .
  • Control compounds : Compare to established anticonvulsants (e.g., valproate) to benchmark efficacy .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q3: What structural modifications of this compound enhance its anti-inflammatory activity?

A: Key SAR insights from related thiazoles suggest:

  • Methoxy positioning : 4,7-Dimethoxy groups improve solubility and target binding compared to non-substituted analogs .
  • Methyl substitution : The 2-methyl group enhances lipophilicity, promoting membrane penetration .
  • Heterocyclic fusion : Adding fused rings (e.g., pyrano-thiazole) can amplify steric effects and selectivity for cyclooxygenase-2 (COX-2) .
    Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding to COX-2 or NF-κB, followed by in vitro TNF-α/IL-6 suppression assays .

Mechanistic Studies

Q. Q4: How can researchers investigate the neuroprotective mechanisms of this compound?

A: Focus on oxidative stress and apoptosis pathways:

  • Biochemical assays : Measure ROS scavenging (e.g., DCFH-DA fluorescence) and mitochondrial membrane potential (JC-1 staining) in neuronal cell lines (e.g., SH-SY5Y) .
  • Pathway analysis : Western blotting for Bcl-2/Bax ratio and caspase-3 activation to assess apoptosis modulation .
  • In vivo validation : Morris water maze or radial arm maze tests in neurodegenerative models (e.g., Aβ-induced rats) .

Data Contradiction Analysis

Q. Q5: How should researchers reconcile conflicting reports on the anticancer efficacy of thiazole derivatives like this compound?

A: Address variability through systematic controls:

  • Cell line specificity : Test across diverse cancer types (e.g., MCF-7, HeLa, A549) to identify tissue-dependent effects .
  • Substituent effects : Compare para- vs. meta-substituted analogs; para-substituents often show higher cytotoxicity due to improved DNA intercalation .
  • Assay standardization : Use multiple viability assays (MTT, trypan blue, LDH) to minimize false positives .

Analytical Method Development

Q. Q6: What advanced techniques validate the stability of this compound under physiological conditions?

A: Employ:

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via UPLC .
  • Computational modeling : Predict hydrolytic susceptibility of methoxy groups using DFT calculations (e.g., Gaussian 09) .

Toxicity Profiling

Q. Q7: How can researchers assess the genotoxic risk of this compound?

A: Follow OECD guidelines:

  • Ames test : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix) .
  • Comet assay : Detect DNA strand breaks in HepG2 cells after 24-hour exposure .
  • In silico tools : Apply Derek Nexus or Toxtree to predict structural alerts (e.g., thiazole ring reactivity) .

Comparative Pharmacokinetics

Q. Q8: What methodologies optimize the bioavailability of this compound in preclinical models?

A: Strategies include:

  • Solubility enhancement : Use cyclodextrin complexes or nanoemulsions (e.g., Tween 80/lecithin) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in brain, liver, and kidneys using autoradiography .

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